Baohuoside VII, a flavonoid compound isolated from Epimedium species, has garnered attention due to its diverse pharmacological properties, particularly in cancer research. The compound has been studied across various cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, multiple myeloma, cervical and breast cancer, esophageal carcinoma, pancreatic cancer, and glioma. These studies have explored Baohuoside VII's potential mechanisms of action and its applications in cancer therapy, immunosuppression, and osteoporosis treatment12345678910.
Baohuoside VII exhibits its anti-cancer effects through multiple pathways. In hepatocellular carcinoma, it targets the mTOR signaling pathway to induce apoptosis, inhibiting proliferation, invasion, and migration of cancer cells1. Similarly, in pancreatic cancer, Baohuoside VII affects intracellular energy metabolism and induces apoptosis via the mTOR/S6K1 and caspase/Bcl2/Bax signaling pathways8. In non-small cell lung cancer, it accelerates apoptosis through the mitochondrial apoptotic pathway, involving the increment of BAX/Bcl-2 ratio, dissipation of mitochondrial membrane potential, and activation of caspases3. Additionally, Baohuoside VII has been shown to inhibit tumor angiogenesis in multiple myeloma via the PPARγ/VEGF signaling pathway5, and to suppress the CXCR4 chemokine receptor expression, which is crucial for metastasis in cervical and breast cancer cells6. In esophageal carcinoma, it inhibits β-catenin-dependent signaling, downregulating survivin and cyclin D1 expression7. Furthermore, Baohuoside VII has been identified as a novel immunosuppressive molecule, inhibiting lymphocyte activation4.
Baohuoside VII has demonstrated significant potential as an anti-cancer agent in various cancer types. In hepatocellular carcinoma, it has shown to inhibit tumor growth in vivo1. Optimization of its solubility through mixed micelles has improved its antiproliferative action and antitumor efficacy in non-small cell lung cancer2. It has also been effective in preventing rat heart allograft rejection in vivo, suggesting a role in combination therapy with other immunosuppressants4. In multiple myeloma, Baohuoside VII has been found to inhibit angiogenesis, a critical process in tumor development5. Its ability to downregulate survivin and cyclin D1 expression in esophageal carcinoma indicates its potential in ESCC disease therapy7.
Baohuoside VII has been identified to have selective immunosuppressive effects on T-cell and B-cell activation, which could be beneficial in conditions requiring immunosuppression, such as organ transplantation4.
In the context of osteoporosis, Baohuoside VII has shown anti-osteoporotic activity by inducing BMSCs differentiation into osteoblasts and inhibiting adipocyte formation, coupled with the regulation of immune functions and antioxidant activity9.
In glioma, Baohuoside VII has been reported to inhibit the proliferation, invasion, and migration of glioma cells by inducing apoptosis through the mTOR signaling pathway, suggesting its value as an anti-tumor candidate10.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6